molecular formula C10H10N2S B6226798 [4-(1,3-thiazol-4-yl)phenyl]methanamine CAS No. 871721-40-3

[4-(1,3-thiazol-4-yl)phenyl]methanamine

Cat. No.: B6226798
CAS No.: 871721-40-3
M. Wt: 190.3
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Description

[4-(1,3-Thiazol-4-yl)phenyl]methanamine, with the molecular formula C10H10N2S, is a chemical compound of interest in early-stage research and discovery . This compound belongs to the class of 4-phenyl-1,3-thiazole derivatives, a scaffold recognized for its significant potential in medicinal chemistry . Scientific literature indicates that the 4-phenyl-1,3-thiazole-2-amine core structure has been identified as a promising scaffold for the development of new antileishmanial agents, showing activity against Leishmania amazonensis promastigotes . Furthermore, the broader 2-aminothiazole scaffold is present in compounds investigated for a range of biological activities, including antiviral, antifungal, antimicrobial, and anti-cancer properties, making it a versatile structure for hit-to-lead optimization . Researchers can leverage this compound as a key synthetic intermediate or building block for the design and synthesis of novel bioactive molecules. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

871721-40-3

Molecular Formula

C10H10N2S

Molecular Weight

190.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 1,3 Thiazol 4 Yl Phenyl Methanamine

Retrosynthetic Analysis of the [4-(1,3-thiazol-4-yl)phenyl]methanamine Scaffold

A retrosynthetic approach to [4-(1,3-thiazol-4-yl)phenyl]methanamine involves disconnecting the molecule at key positions to identify plausible starting materials. Two primary disconnections are considered for the target scaffold:

C(phenyl)-C(thiazole) Bond Cleavage: This disconnection simplifies the molecule into a phenyl-containing fragment and a thiazole-containing fragment. The forward synthesis would then involve a cross-coupling reaction to form the aryl-thiazole bond. This strategy allows for the independent synthesis and modification of both the phenyl and thiazole (B1198619) rings before their final assembly.

C(phenyl)-C(methanamine) Bond Cleavage: This approach focuses on forming the methanamine group in a late stage of the synthesis. The precursor would be a 4-(1,3-thiazol-4-yl)phenyl derivative with a functional group that can be readily converted to a methanamine moiety, such as a nitrile, aldehyde, or amide.

These retrosynthetic pathways suggest that the synthesis can be strategically planned by either constructing the thiazole ring onto a pre-functionalized phenyl precursor or by coupling a pre-formed thiazole ring with a suitable phenyl partner, followed by the introduction of the methanamine group.

Classical Synthetic Routes to Thiazole-Phenyl Derivatives

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comyoutube.com

For the synthesis of 4-phenylthiazole (B157171) derivatives, the reaction typically employs a phenacyl halide (e.g., 2-bromoacetophenone) and a thioamide. youtube.com In the context of the target molecule, a key starting material could be 2-bromo-1-(4-cyanophenyl)ethan-1-one, which already contains the nitrile group as a precursor to the final methanamine. The reaction with thiourea (B124793) would yield 2-amino-4-(4-cyanophenyl)thiazole. Alternatively, reacting an α-haloketone with thioamides can directly lead to the desired thiazole core. nih.gov The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com

A specific example is the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with thiourea in refluxing ethanol (B145695) to produce 4-(3-nitrophenyl)thiazol-2-amine, demonstrating the utility of this method for creating phenylthiazole scaffolds with functional groups amenable to further transformation. mdpi.com

Advanced Catalytic Approaches in the Synthesis of Aryl Thiazole Compounds

Modern synthetic chemistry offers a range of catalytic methods that provide greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for synthesizing aryl-heteroaryl compounds. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.orgmdpi.com

For the synthesis of the [4-(1,3-thiazol-4-yl)phenyl]methanamine scaffold, two main strategies can be employed:

Coupling of a 4-halothiazole with a (4-(aminomethyl)phenyl)boronic acid derivative.

Coupling of a 4-thiazolylboronic acid with a 4-halobenzylamine derivative.

Microwave-assisted Suzuki-Miyaura reactions have been shown to be highly efficient for the synthesis of 5-substituted thiazoles in aqueous media, offering a green and rapid alternative. rsc.org For example, the coupling of 4-bromophenol (B116583) with phenylboronic acid using a palladium catalyst demonstrates the formation of a phenyl-phenyl bond, a reaction analogous to what would be required for the aryl-thiazole linkage. researchgate.net The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for achieving good yields. mdpi.com

C-H Functionalization Strategies for Aryl Thiazole Ring Systems

Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.gov This strategy involves the direct coupling of a C-H bond on one aromatic ring with a partner molecule.

Palladium-catalyzed direct C-H arylation of thiazoles allows for the formation of aryl-thiazole bonds with high regioselectivity. acs.orgnih.gov The reaction conditions, particularly the choice of ligand and base, can control whether the arylation occurs at the C2, C5, or C4 position of the thiazole ring. acs.orgnih.gov For instance, palladium acetate (B1210297) in the presence of specific phosphine (B1218219) ligands can effectively catalyze the direct arylation of thiazole derivatives. organic-chemistry.org This method provides a streamlined route to complex molecules like 2,4,5-triarylated thiazoles through sequential arylation. acs.orgnih.gov

Heterogeneous and Homogeneous Catalysis in Thiazole Synthesis

Both heterogeneous and homogeneous catalysts are employed in thiazole synthesis. Homogeneous catalysts, such as palladium complexes dissolved in the reaction mixture [Pd(OAc)₂, Pd₂(dba)₃], offer high activity and selectivity under mild conditions for reactions like Suzuki and C-H arylation. organic-chemistry.orgorganic-chemistry.org

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of catalyst recovery and reusability. Copper nanoparticles supported on carbon (Cu-NP/C) have been developed as an efficient and reusable heterogeneous catalyst for the synthesis of 2-amino-4-aryl thiazoles from α-haloketones and thiourea. tandfonline.comtandfonline.com This approach aligns with the principles of green chemistry by minimizing waste and allowing for simpler product purification. tandfonline.com

Table 1: Comparison of Catalytic Systems in Aryl Thiazole Synthesis

Catalytic MethodTypical CatalystKey FeaturesExample Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂High yield, good functional group tolerance, requires pre-functionalized substrates. organic-chemistry.orgmdpi.comCoupling of arylboronic acids with halothiazoles. rsc.org
Direct C-H ArylationPd(OAc)₂ with ligands (e.g., PPh₃, Bphen)High atom economy, avoids pre-functionalization, regioselectivity can be controlled. acs.orgnih.govDirect coupling of thiazole with aryl halides. acs.orgnih.gov
Heterogeneous CatalysisCu-NP/CCatalyst is reusable, environmentally friendly, simple product isolation. tandfonline.comtandfonline.comHantzsch-type synthesis of 2-amino-4-arylthiazoles. tandfonline.com

Amination Reactions for Methanamine Moiety Introduction

The final step in the synthesis of [4-(1,3-thiazol-4-yl)phenyl]methanamine is the introduction of the methanamine (-CH₂NH₂) group. This is typically achieved by the reduction of a suitable precursor group on the phenyl ring.

A common and effective strategy is the reduction of a nitrile (cyanophenyl) group. The 4-(1,3-thiazol-4-yl)benzonitrile (B13185732) intermediate can be reduced to the corresponding benzylamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often used for this transformation. An alternative method involves catalytic hydrogenation. For instance, a study on the synthesis of related 4-phenylthiazole derivatives describes the reduction of a nitro group to an amine using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride catalyst, which is then followed by further reactions. mdpi.com This highlights that reduction of nitrogen-containing functional groups is a viable pathway.

Another approach is the reductive amination of a 4-(1,3-thiazol-4-yl)benzaldehyde (B8011230). This two-step process involves first forming an imine by reacting the aldehyde with ammonia (B1221849), followed by in-situ reduction of the imine to the amine.

Table 2: Methods for Introducing the Methanamine Moiety

Precursor Functional GroupReaction TypeTypical ReagentsProduct
Nitrile (-C≡N)ReductionLiAlH₄; H₂/Catalyst (e.g., Ni, Pd)Primary Amine (-CH₂NH₂)
Aldehyde (-CHO)Reductive Amination1. NH₃; 2. Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Primary Amine (-CH₂NH₂)
Nitro (-NO₂)ReductionH₂/Catalyst (e.g., Pd/C); Sn/HCl; NaBH₄/NiCl₂·6H₂O mdpi.comAromatic Amine (-NH₂)

Reductive Amination Protocols

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com For [4-(1,3-thiazol-4-yl)phenyl]methanamine, this typically involves the conversion of a precursor, 4-(1,3-thiazol-4-yl)benzaldehyde, in the presence of an amine source and a reducing agent.

The synthesis begins with the formation of an imine intermediate from the aldehyde and an amine, which is then reduced to the corresponding amine. masterorganicchemistry.com While various amine sources can be used, for the synthesis of the primary amine, ammonia is the required reagent. The reaction is often catalyzed to facilitate both the imine formation and the subsequent reduction.

A variety of reducing agents are available for this transformation, each with its own advantages regarding selectivity and reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is another widely used, greener alternative. nih.gov

Ruthenium-based catalysts have shown high efficiency in the reductive amination of aldehydes, including heteroaromatic aldehydes. researchgate.netacs.orgrsc.org For instance, ruthenium nanoparticles supported on materials like niobium pentoxide (Nb₂O₅) or embedded in ordered mesoporous carbon (Ru-OMC) can catalyze the reaction with high selectivity under relatively mild conditions. acs.orgrsc.org The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. acs.org

A plausible synthetic route starting from 4-(1,3-thiazol-4-yl)benzaldehyde is outlined below:

Imine Formation: The aldehyde reacts with ammonia to form the corresponding imine.

Reduction: The imine is reduced in situ to the primary amine, [4-(1,3-thiazol-4-yl)phenyl]methanamine.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Readily available, inexpensive. Can also reduce the starting aldehyde if conditions are not controlled. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com Generates toxic cyanide byproducts. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and does not require acidic conditions. masterorganicchemistry.com Higher molecular weight, less atom economical.
Catalytic Hydrogenation (H₂/Catalyst) Green, produces only water as a byproduct. Requires specialized pressure equipment. nih.gov

Direct Amination Approaches

Direct amination strategies involve the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical route by avoiding the pre-functionalization of the starting material. While specific examples for the direct amination of the methyl group in a precursor like 4-(p-tolyl)-1,3-thiazole to yield [4-(1,3-thiazol-4-yl)phenyl]methanamine are not widely reported, the field of C-H activation provides potential pathways.

Transition-metal-catalyzed C-H amination has emerged as a powerful tool in organic synthesis. Catalysts based on rhodium, iridium, or palladium can facilitate the direct introduction of an amino group into a C(sp³)-H bond. These reactions often require a directing group to position the catalyst and a nitrogen source, such as an azide (B81097) or a hydroxylamine (B1172632) derivative.

A hypothetical direct amination approach could involve the rhodium-catalyzed amination of 4-(p-tolyl)-1,3-thiazole. Such a reaction would offer a significant shortcut, reducing the number of synthetic steps. However, challenges in controlling selectivity and the need for specialized catalysts and reagents are current limitations.

Green Chemistry Principles in [4-(1,3-thiazol-4-yl)phenyl]methanamine Synthesis

The application of green chemistry principles to the synthesis of [4-(1,3-thiazol-4-yl)phenyl]methanamine aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. bepls.com

Solvent-Free Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified purification processes. The Hantzsch thiazole synthesis, a foundational step in creating the phenylthiazole core, has been successfully adapted to solvent-free conditions. bepls.com For instance, reacting the starting materials by grinding them together, sometimes with a catalytic amount of a solid support or a base, can efficiently produce the desired thiazole derivative. bepls.com Microwave-assisted synthesis, often performed under solvent-free conditions, can also dramatically reduce reaction times. bepls.com

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste.

The atom economy of a synthetic route to [4-(1,3-thiazol-4-yl)phenyl]methanamine can be analyzed for each step. For example, in the Hantzsch synthesis of the 4-phenyl-1,3-thiazole core, the reaction ideally combines the α-haloketone and thioamide with the loss of only a water molecule and a salt, leading to a relatively high atom economy. In contrast, methods that rely on protecting groups or generate stoichiometric byproducts will have a lower atom economy. Reductive amination using catalytic hydrogenation exhibits excellent atom economy, as the only theoretical byproduct is water.

Table 2: Atom Economy of a Hypothetical Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 Desired Product Byproducts % Atom Economy
2-Bromo-1-phenylethanone Thioformamide 4-Phenyl-1,3-thiazole H₂O, HBr ~65%

Note: Calculation is illustrative and depends on the specific reagents and reaction stoichiometry.

Sustainable Catalysis

The use of sustainable catalysts is central to green synthetic chemistry. This involves employing catalysts that are non-toxic, derived from abundant materials, and can be easily recovered and reused. For the synthesis of [4-(1,3-thiazol-4-yl)phenyl]methanamine, particularly in the reductive amination step, heterogeneous catalysts are highly desirable. acs.org

As mentioned, ruthenium nanoparticles on supports like Nb₂O₅ or carbon offer high activity and can be recycled. acs.orgrsc.org Iron-based catalysts are also gaining attention as a more sustainable and economical alternative to precious metal catalysts for various transformations, including reductions and aminations. researchgate.net The development of catalysts derived from earth-abundant metals is a key area of research for making the synthesis of such compounds more sustainable.

Total Synthesis and Fragment-Based Approaches to Related Structures

The [4-(1,3-thiazol-4-yl)phenyl]methanamine scaffold, while a specific target, is also representative of a structural motif found in more complex molecules and in the context of drug discovery.

The thiazole ring is a component of numerous natural products with diverse biological activities, including antifungal and anticancer properties. nih.govmdpi.com The total synthesis of these complex molecules often involves the construction of a thiazole-containing fragment, which is later incorporated into the larger structure. The synthetic strategies developed for these fragments can often be adapted for the synthesis of simpler molecules like [4-(1,3-thiazol-4-yl)phenyl]methanamine.

In the realm of medicinal chemistry, fragment-based drug discovery (FBDD) has become a powerful tool for identifying lead compounds. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. The [4-(1,3-thiazol-4-yl)phenyl]methanamine structure represents a potential fragment that could be used in such screening campaigns. Its rigid phenylthiazole core provides a defined vector for orienting the amine group for interaction with a protein target. The synthetic accessibility of this scaffold allows for the rapid generation of a library of related fragments for structure-activity relationship (SAR) studies.

Functional Group Interconversions on the Primary Amine

The primary aminomethyl group is a key site for derivatization, readily participating in a variety of classical amine reactions. These transformations are fundamental for introducing diverse functionalities and modulating the physicochemical properties of the parent molecule.

The reaction of the primary amine of [4-(1,3-thiazol-4-yl)phenyl]methanamine with carboxylic acids or their activated derivatives, such as acid chlorides or esters, yields the corresponding amides. This robust and widely utilized transformation is a cornerstone of medicinal chemistry for building complex molecules. The conversion can be achieved by treating the amine with an acid chloride in the presence of a base or by using standard peptide coupling reagents when starting from a carboxylic acid. While direct reaction with esters is possible, it is often less efficient sapub.org. A common method involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) before reacting it with the amine sapub.org.

Table 1: Examples of Amide Derivatives

Reactant Carboxylic Acid Derivative Product Name
Acetyl chloride N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}acetamide
Benzoyl chloride N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}benzamide
2,4-Difluorobenzoyl chloride 2,4-Difluoro-N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}benzamide

Urea and thiourea derivatives are readily synthesized from the primary amine functionality. The reaction of [4-(1,3-thiazol-4-yl)phenyl]methanamine with various isocyanates or isothiocyanates provides a straightforward and high-yielding route to unsymmetrical ureas and thioureas, respectively researchgate.netmdpi.com. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups on the reaction partner. This method is a common strategy for creating libraries of compounds for biological screening researchgate.netnih.gov. For instance, reacting the parent amine with an aryl isocyanate in a suitable solvent leads to the corresponding N-aryl-N'-{[4-(1,3-thiazol-4-yl)phenyl]methyl}urea mdpi.com.

Table 2: Examples of Urea and Thiourea Derivatives

Reactant Product Class Product Name
Phenyl isocyanate Urea 1-Phenyl-3-{[4-(1,3-thiazol-4-yl)phenyl]methyl}urea
4-Methoxyphenyl isocyanate Urea 1-(4-Methoxyphenyl)-3-{[4-(1,3-thiazol-4-yl)phenyl]methyl}urea
Phenyl isothiocyanate Thiourea 1-Phenyl-3-{[4-(1,3-thiazol-4-yl)phenyl]methyl}thiourea

Acylation, the reaction with acylating agents like acid anhydrides or acyl halides, is a fundamental transformation of primary amines. Similarly, sulfonylation involves the reaction with sulfonyl halides to form sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Sulfonamides, in particular, are a prevalent functional group in medicinal chemistry. The reaction of halo(het)arene sulfonyl halides with amines is a key method for their synthesis, where chemoselectivity can be controlled to favor sulfonamide formation over other potential reactions like nucleophilic aromatic substitution (SNAr) chemrxiv.org.

Table 3: Examples of Acyl and Sulfonyl Derivatives

Reactant Product Class Product Name
Acetic anhydride Amide N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}acetamide
Benzenesulfonyl chloride Sulfonamide N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}benzenesulfonamide
p-Toluenesulfonyl chloride Sulfonamide 4-Methyl-N-{[4-(1,3-thiazol-4-yl)phenyl]methyl}benzenesulfonamide

Modifications of the Phenyl Ring System

The phenyl ring serves as a scaffold that can be functionalized to alter the spatial arrangement and electronic properties of the molecule. The existing substituents—the thiazole ring and the aminomethyl group—influence the regioselectivity of subsequent reactions.

The position of electrophilic attack on the phenyl ring is directed by the combined electronic effects of the existing substituents. The aminomethyl group (-CH₂NH₂) is a weakly activating, ortho-, para-director. Conversely, the thiazole ring, being an electron-deficient heterocycle, generally acts as a deactivating, meta-directing group. The outcome of an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) would depend on the interplay between these opposing effects and the specific reaction conditions. Predicting the precise regiochemical outcome often requires experimental validation, as the directing power of one group may dominate over the other.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings wikipedia.orgunblog.fr. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position baranlab.orgorganic-chemistry.org. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles organic-chemistry.org.

For [4-(1,3-thiazol-4-yl)phenyl]methanamine, the primary amine itself is generally unsuitable as a DMG because the acidic N-H protons would be preferentially deprotonated by the strong organolithium base. Therefore, a necessary first step is the conversion of the amine into a more robust DMG. Suitable DMGs derived from primary amines include amides (e.g., pivalamide) or carbamates organic-chemistry.orguwindsor.ca.

The general strategy would involve:

Protection/Derivatization: Conversion of the primary amine into a suitable DMG, for example, by reacting it with pivaloyl chloride to form the corresponding amide.

Ortho-Lithiation: Treatment of the N-protected compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, to deprotonate the phenyl ring at the position ortho to the DMG wikipedia.orgbaranlab.org.

Electrophilic Quench: Reaction of the generated aryllithium species with an electrophile (e.g., iodine, carbon dioxide, aldehydes) to install a new substituent at the ortho position.

Deprotection (optional): Removal of the directing group to regenerate a modified amine functionality if desired.

This methodology provides a predictable and highly regioselective route to ortho-substituted derivatives that are often difficult to access through classical electrophilic substitution reactions.

An exploration into the chemical reactivity and potential for derivatization of [4-(1,3-thiazol-4-yl)phenyl]methanamine reveals a landscape rich with possibilities, stemming from the distinct functionalities of its thiazole heterocycle and its primary aminomethyl group. While specific experimental data on the derivatization of this exact molecule is limited in publicly accessible literature, its structural components—a 4-phenyl-substituted thiazole and a benzylamine moiety—are well-studied. This allows for a scientifically grounded discussion of its potential chemical transformations.

Computational and Theoretical Studies of 4 1,3 Thiazol 4 Yl Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its behavior. For a molecule like [4-(1,3-thiazol-4-yl)phenyl]methanamine, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to provide a balance between accuracy and computational cost. irjweb.comedu.krd

Electronic Structure Analysis

Electronic structure analysis delves into how electrons are distributed within the molecule. Key aspects of this analysis include the optimization of the molecular geometry to find the most stable (lowest energy) arrangement of atoms and the calculation of the molecular electrostatic potential (MEP).

Molecular Geometry: The first step is to compute the optimized 3D structure. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. For [4-(1,3-thiazol-4-yl)phenyl]methanamine, this would define the spatial relationship between the phenyl ring, the thiazole (B1198619) ring, and the methanamine group.

Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for visualizing the electronic density and predicting sites for electrophilic and nucleophilic attack. irjweb.com It illustrates the charge distribution on the molecule's surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In [4-(1,3-thiazol-4-yl)phenyl]methanamine, these are expected around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the methanamine group.

Blue regions represent positive electrostatic potential, which are electron-poor areas and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the aromatic rings.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. irjweb.com According to this theory, atomic orbitals combine to form molecular orbitals that span the entire molecule. These MOs are associated with discrete energy levels. The electrons fill these orbitals starting from the lowest energy level. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energy of these orbitals are key to understanding the electronic properties and reactivity. For instance, in studies of similar thiazole derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. edu.krdresearchgate.net

Reactivity Prediction through Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

By calculating the energies of the HOMO and LUMO, one can derive several global reactivity descriptors, as shown in the table below. These descriptors, based on the principles of DFT, help quantify the molecule's reactivity.

Reactivity DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) (I + A) / 2The power to attract electrons.
Electrophilicity Index (ω) μ² / (2η) (where μ = -χ)Measures the propensity to accept electrons.

This table presents theoretical descriptors derived from HOMO and LUMO energies, which are standard in computational chemistry studies. irjweb.comirjweb.com

For [4-(1,3-thiazol-4-yl)phenyl]methanamine, a detailed FMO analysis would pinpoint the most likely sites for electron donation (HOMO regions) and acceptance (LUMO regions), thereby predicting its behavior in chemical reactions.

Conformational Analysis and Energy Landscapes

[4-(1,3-thiazol-4-yl)phenyl]methanamine is not a rigid molecule. Rotation can occur around the single bonds connecting the phenyl ring to the thiazole ring and the phenyl ring to the methanamine group. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step. The results are plotted on a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry. The valleys on this landscape correspond to stable or metastable conformers (energy minima), while the peaks represent transition states (energy maxima) that must be overcome for the molecule to change from one conformation to another. Studies on similar flexible molecules have successfully used these techniques to determine the lowest-energy conformations. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time. sigmaaldrich.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to understand dynamic processes that cannot be captured by static quantum calculations.

To study the interactions of [4-(1,3-thiazol-4-yl)phenyl]methanamine with solvents, an MD simulation would be set up with one molecule of the compound placed in a box filled with solvent molecules (e.g., water, ethanol). The simulation would track the trajectory of every atom over a period of nanoseconds. Analysis of these trajectories can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine group and protic solvents.

Diffusion and Dynamics: How the molecule moves and tumbles within the solvent.

Such simulations are crucial for understanding how the solvent environment affects the molecule's conformation and reactivity.

Structure-Property Relationships (Reactivity)

A key goal of computational studies is to establish clear relationships between a molecule's structure and its properties. In the context of reactivity, this involves connecting the findings from quantum mechanics, conformational analysis, and molecular dynamics.

For [4-(1,3-thiazol-4-yl)phenyl]methanamine, the relationship between structure and reactivity can be summarized as follows:

Electronic Effects: The electron-withdrawing or -donating nature of the thiazole ring influences the electron density on the phenyl ring and the basicity of the methanamine group. The MEP and calculated atomic charges would quantify this effect.

Orbital Interactions: The HOMO-LUMO gap provides a direct, quantitative measure of the molecule's propensity to react. wuxiapptec.com A smaller gap would suggest higher reactivity. The specific locations of the HOMO and LUMO would indicate whether reactions are likely to occur on the thiazole ring, the phenyl ring, or the amine group.

By integrating these different computational perspectives, a comprehensive model of the chemical reactivity of [4-(1,3-thiazol-4-yl)phenyl]methanamine can be constructed, providing a solid theoretical foundation for guiding its synthesis and application in various chemical fields.

In Silico Prediction of Potential Biological Interactions

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable tools for predicting the potential biological interactions of novel chemical entities. These approaches allow for the rapid and cost-effective screening of compounds, helping to prioritize candidates for further experimental validation. For the compound [4-(1,3-thiazol-4-yl)phenyl]methanamine, while specific in-depth computational studies are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of structurally similar thiazole-containing molecules. These studies typically employ two major strategies: ligand-based and structure-based drug design, with target prediction algorithms being a key component of the latter.

Ligand-based drug design (LBDD) methodologies are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed, which defines the essential steric and electronic features required for biological activity.

While specific LBDD studies on [4-(1,3-thiazol-4-yl)phenyl]methanamine are not available, research on analogous 4-phenyl-1,3-thiazole derivatives provides insights into the potential application of these methods. For instance, in a study focused on designing anti-inflammatory agents, an analogue-based approach was used, starting from a known dual COX/LOX inhibitor, Darbufelone. This led to the synthesis of a series of 4-benzyl-1,3-thiazole derivatives, demonstrating how a known active scaffold can be used to design new molecules with desired biological activities. nih.gov

Another critical aspect of LBDD is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial for assessing the drug-likeness of a compound. For various 4-phenylthiazol-2-amine derivatives, in silico ADME studies have been conducted using software like Schrodinger. rjeid.com These studies often evaluate parameters based on Lipinski's rule of five, which predicts the oral bioavailability of a compound. The acceptable ranges for these properties suggest whether a compound is likely to be well-absorbed and have favorable pharmacokinetics. rjeid.comresearchgate.net

Table 1: Representative In Silico ADME Predictions for Thiazole Derivatives (Note: This table is illustrative and based on studies of related compounds, not [4-(1,3-thiazol-4-yl)phenyl]methanamine itself.)

Compound ClassMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsReference
4-Phenylthiazol-2-amine derivatives< 500< 5< 5< 10 rjeid.com
4-(4-Bromophenyl)-thiazol-2-amine derivativesWithin acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits researchgate.net

Target prediction algorithms, including reverse docking, are powerful computational tools used to identify potential macromolecular targets for a given small molecule. This approach is particularly valuable when the mechanism of action of a compound is unknown. Reverse docking involves screening a library of known protein structures to find those that can bind to the compound of interest with high affinity.

For the broader class of 4-phenyl-1,3-thiazole-2-amines, a target fishing study was conducted to identify potential macromolecular targets that could explain their observed antileishmanial activity. nih.gov This study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds. nih.gov Such predictions provide a valuable starting point for further experimental validation and for understanding the compound's mode of action. nih.govnih.gov

Molecular docking is a key component of this process, predicting the binding mode and affinity of a ligand to a protein's active site. In studies on various thiazole derivatives, molecular docking has been used to predict their binding to a range of targets, including estrogen receptor-α for potential anti-breast cancer activity rjeid.comnih.gov, autotaxin for cancer and inflammatory diseases nih.gov, and microbial enzymes for antimicrobial activity nih.govnih.gov. The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives (Note: This table is illustrative and based on studies of related compounds, not [4-(1,3-thiazol-4-yl)phenyl]methanamine itself.)

Compound SeriesPredicted TargetRange of Docking Scores (kcal/mol)Reference
4-Phenylthiazol-2-amine derivativesEstrogen Receptor-α-6.658 to -8.911 rjeid.comnih.gov
N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivativesM. tuberculosis enoyl reductase-7.98 to -5.52 nih.gov
N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivativesC. albicans sterol 14-α demethylase-9.44 to -7.2 nih.gov
4-Phenyl-thiazole derivativesAutotaxin (ATX)Not specified, but led to potent inhibitors nih.gov

These computational approaches, while not yet specifically applied in published research to [4-(1,3-thiazol-4-yl)phenyl]methanamine, lay a clear framework for how its biological potential could be explored. By leveraging the knowledge gained from structurally related thiazole compounds, future in silico studies can be designed to predict its likely biological targets and drug-like properties, thereby guiding its development as a potential therapeutic agent.

Analytical Methodologies for Research Scale Characterization and Purity Assessment of 4 1,3 Thiazol 4 Yl Phenyl Methanamine

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are fundamental in determining the molecular structure of [4-(1,3-thiazol-4-yl)phenyl]methanamine. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For thiazole (B1198619) derivatives, ¹H and ¹³C NMR spectra offer characteristic signals that confirm the presence of the thiazole and phenyl rings, as well as the methanamine group. For instance, in related thiazole compounds, the proton on the thiazole ring typically appears as a singlet in the ¹H NMR spectrum. mdpi.com The aromatic protons of the phenyl group exhibit complex splitting patterns in the aromatic region of the spectrum, while the benzylic protons of the methanamine group would be expected to appear as a singlet or a multiplet depending on coupling. mdpi.comresearchgate.net Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole ring, the phenyl ring, and the benzylic carbon. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, a related thiazole derivative, after undergoing a reaction, was analyzed by HRMS, which confirmed its molecular formula with high accuracy. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a thiazole derivative would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=N stretching of the thiazole ring, and C=C stretching of the aromatic rings. mdpi.com

UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of thiazole derivatives typically shows absorption bands corresponding to π-π* transitions of the aromatic systems. dergipark.org.tr

Spectroscopic Technique Typical Application for Thiazole Derivatives Illustrative Data for Related Compounds
¹H NMR Elucidation of the proton environment, including the number of protons, their chemical shifts, and coupling patterns.For a related 1-(4-(2-aminothiazol-5-yl)phenyl) derivative, characteristic singlets for the thiazole proton (6.96 ppm) and the amine protons (7.07 ppm) were observed. mdpi.com
¹³C NMR Determination of the carbon skeleton, including the chemical shifts of each carbon atom.In the same derivative, resonance lines at 100.9 ppm (C-S), 138.1 ppm (S-C=CH), and 168.2 ppm (C=N) confirmed the thiazole heterocycle. mdpi.com
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition through fragmentation analysis.High-Resolution Mass Spectrometry (HRMS) of a synthesized thiazole product showed a found mass of 463.0700, closely matching the calculated mass of 463.0704 for [M+Na]⁺. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups based on their vibrational frequencies.A related thiazole compound exhibited characteristic IR peaks at 3398 cm⁻¹ (NH₂) and 1681, 1668 cm⁻¹ (C=O). mdpi.com
UV-Vis Spectroscopy Analysis of electronic transitions within the conjugated systems of the molecule.Theoretical studies on novel 1,3,4-thiadiazole (B1197879) compounds, which share structural similarities, have been used to analyze UV-Vis absorption domains. dergipark.org.tr

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment in Synthetic Protocols

Chromatographic techniques are indispensable for assessing the purity of [4-(1,3-thiazol-4-yl)phenyl]methanamine, especially after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination and quantification. A suitable HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. The purity is assessed by the relative area of the main peak compared to any impurity peaks. For instance, HPLC is routinely used to assess the purity and identity of related thiazole-containing compounds. smolecule.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The resulting chromatogram indicates the purity, and the mass spectrometer provides structural information about the separated components. The purity of synthesized 4-phenyl-1,3-thiazol-2-amines has been determined by Gas Chromatography-Mass spectrometry. researchgate.net

Chromatographic Technique Primary Use in Purity Assessment Key Parameters Monitored
High-Performance Liquid Chromatography (HPLC) Quantifying the purity of the synthesized compound and identifying impurities.Retention time, peak area, peak shape.
Gas Chromatography (GC) Separating and analyzing volatile components to determine purity.Retention time, peak area.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For example, the crystal structure of a related thiazole derivative, [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, was determined by X-ray diffraction. nih.gov The analysis revealed the dihedral angles between the thiazole ring and the various phenyl rings, providing a detailed picture of its spatial arrangement. nih.gov In another study, the crystal structure of a triazole-thiazole derivative was confirmed by X-ray crystallography, which helped in unambiguously assigning the chemical architecture. nih.gov The crystal structures of various other thiazole derivatives have also been reported, highlighting the planarity of the thiazole ring and its orientation relative to other parts of the molecule. researchgate.netmdpi.comnih.gov

Analytical Technique Information Obtained Example from a Related Derivative Structure
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and crystal packing.In the crystal structure of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, the thiazole ring forms dihedral angles of 12.98 (13)°, 49.30 (11)°, and 49.83 (12)° with the pyridine (B92270) ring, the methoxyphenyl ring, and the trifluoromethyl phenyl ring, respectively. nih.gov

Applications of 4 1,3 Thiazol 4 Yl Phenyl Methanamine in Advanced Materials and Chemical Biology Research

Role as a Precursor for Biologically Active Molecules

The inherent structural motifs of [4-(1,3-thiazol-4-yl)phenyl]methanamine make it a valuable starting point for the synthesis of a wide array of biologically active molecules. The thiazole (B1198619) ring is a well-established pharmacophore found in numerous approved drugs, while the aminomethylphenyl group offers a convenient point for chemical modification and conjugation.

Scaffold in Medicinal Chemistry Programs

The thiazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities. uni-regensburg.dersc.orgresearchgate.net Derivatives of 2-aminothiazole (B372263), a related structural class, have been extensively explored for their therapeutic potential against a multitude of diseases, including cancer, inflammation, and microbial infections. uni-regensburg.denih.govmdpi.com The phenylthiazole substructure, as present in [4-(1,3-thiazol-4-yl)phenyl]methanamine, is a key component in the design of agents with antimicrobial and anticancer properties.

Research has demonstrated that the substitution pattern on the phenyl and thiazole rings can significantly influence the biological activity of the resulting compounds. For instance, the introduction of different functional groups can modulate the molecule's interaction with biological targets, enhancing its efficacy and selectivity. The aminomethyl group in [4-(1,3-thiazol-4-yl)phenyl]methanamine provides a reactive handle for the facile introduction of diverse substituents, allowing for the rapid generation of compound libraries for screening in drug discovery programs.

Building Block for Targeted Therapeutics (pre-clinical, non-human focus)

As a building block, [4-(1,3-thiazol-4-yl)phenyl]methanamine serves as a foundational element for the construction of more complex and targeted therapeutic agents. Its primary amine can be readily acylated, alkylated, or used in Schiff base formation to link to other pharmacophores or targeting moieties. This modular approach allows for the systematic development of compounds with tailored biological profiles.

For example, the synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties has been reported to yield compounds with potent antibacterial and antifungal activity against multidrug-resistant pathogens. mdpi.com While not involving the exact title compound, these studies underscore the utility of aminothiazole derivatives as starting materials for creating targeted therapeutics. In one study, a series of novel aminothiazoles were synthesized and showed significant antiviral activity against the influenza A virus in pre-clinical models. nih.gov

The following table provides examples of biologically active compounds derived from thiazole-based scaffolds, illustrating the therapeutic potential of this class of molecules.

Compound ClassBiological ActivityResearch Focus
2-Aminothiazole DerivativesAnticancer, Antimicrobial, Anti-inflammatoryPre-clinical
Phenylthiazole DerivativesAntiviral, AntibacterialPre-clinical
Thiazole-β-amino acid conjugatesAntibacterial, AntifungalIn vitro

Integration into Polymeric Structures and Supramolecular Assemblies

While direct studies on the incorporation of [4-(1,3-thiazol-4-yl)phenyl]methanamine into polymers and supramolecular structures are limited, the chemical nature of the molecule suggests its potential utility in these areas. The primary amine group can act as a monomer or a functionalizing agent for polymerization reactions.

For instance, related aromatic diamines containing heterocyclic rings have been used in the synthesis of high-performance polymers like polyimides, which exhibit excellent thermal stability. hec.gov.pk The presence of the thiazole ring could impart unique photophysical or electronic properties to the resulting polymer chains.

In the realm of supramolecular chemistry, the thiazole and phenyl rings can participate in non-covalent interactions such as π-π stacking, which is a driving force for the self-assembly of molecules into ordered structures. researchgate.net The aminomethyl group can also form hydrogen bonds, further directing the assembly process. These supramolecular assemblies have potential applications in areas such as drug delivery and smart materials. For example, smart nanoscale supramolecular assemblies have been shown to overcome biofilm barriers, enhancing the efficacy of antibacterial agents. researchgate.net

Applications in Probe Development for Biological Systems (excluding human trials)

The structural framework of [4-(1,3-thiazol-4-yl)phenyl]methanamine is amenable to the design of fluorescent probes for biological imaging. The thiazole ring is a component of some fluorescent dyes, and the aminomethylphenyl moiety can be modified to create a binding site for specific analytes or to tune the photophysical properties of the molecule.

Research on related aminophenyl-thiazole derivatives has demonstrated their potential as chemosensors. For example, hydroxyphenyl-thiazole and aminophenyl-thiazole based chemosensors have been developed for the ratiometric fluorescence sensing of metal ions like zinc. psu.edu In one instance, a derivative of thiazole, 2-amino-4-(4-aminophenyl)thiazole, was used as an ionophore in the construction of a selective membrane sensor for Lutetium(III) ions. researchgate.net These examples, while not directly employing [4-(1,3-thiazol-4-yl)phenyl]methanamine, highlight the potential of the underlying chemical structure in the development of probes for detecting and imaging biological species in non-human systems. The development of such probes can provide valuable insights into cellular and molecular biology.

Role in Catalyst Design and Ligand Synthesis

The nitrogen and sulfur atoms within the thiazole ring of [4-(1,3-thiazol-4-yl)phenyl]methanamine possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the compound and its derivatives to act as ligands in the synthesis of metal complexes, which can have applications in catalysis. ijpsdronline.comresearchgate.net

Schiff bases derived from 2-aminothiazole derivatives have been used to create metal complexes that exhibit catalytic activity in various chemical transformations. researchgate.netscispace.comnanobioletters.com The aminomethyl group of [4-(1,3-thiazol-4-yl)phenyl]methanamine can be readily converted to a Schiff base by condensation with an aldehyde, providing a straightforward route to new ligand systems. The resulting metal complexes could find use in areas such as oxidation catalysis or asymmetric synthesis.

The following table lists related thiazole compounds and their applications in catalyst and ligand design.

CompoundApplicationResearch Area
2-Amino-4-(4-aminophenyl)thiazoleIonophore for Lu(III) sensorAnalytical Chemistry
2-Aminothiazole Schiff basesLigands for metal complexesCatalysis
Thiazole derivativesLigands for coordination polymersMaterials Science

Future Directions and Emerging Research Avenues for 4 1,3 Thiazol 4 Yl Phenyl Methanamine Derivatives

Exploration of Novel Synthetic Pathways

While classical methods like the Hantzsch thiazole (B1198619) synthesis are well-established for creating the core ring structure, future research will focus on developing more efficient, sustainable, and diverse synthetic routes. jpionline.orgmdpi.com Key emerging areas include:

Green Chemistry Approaches: The development of environmentally benign syntheses is a major goal. This includes using greener solvents, developing one-pot multicomponent reactions (MCRs) to reduce waste and improve efficiency, and employing reusable catalysts like silica-supported tungstosilisic acid. mdpi.com MCRs are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com

Domino and Cascade Reactions: Designing cascade protocols where multiple bond-forming events occur sequentially in a single reaction vessel offers a powerful strategy for rapidly building molecular complexity. rsc.orgrsc.org These methods are highly atom-economical and can provide access to novel thiazole and thiazoline (B8809763) derivatives that might be difficult to synthesize using traditional linear approaches. rsc.org

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the thiazole or phenyl ring represents a frontier in synthetic chemistry. This approach avoids the need for pre-functionalized starting materials (like halogenated compounds), shortening synthetic sequences and reducing waste. orientjchem.org Future work will likely target the development of selective catalysts for C-H amination, arylation, and alkylation on the thiazole-phenyl scaffold.

A comparison of traditional versus emerging synthetic strategies is highlighted below:

FeatureTraditional Synthesis (e.g., Hantzsch)Emerging Synthetic Pathways
Efficiency Often multi-step, linear sequencesHigh efficiency via one-pot, cascade, or MCRs. mdpi.com
Sustainability May use harsh reagents and stoichiometric byproductsFocus on catalytic methods, green solvents, and high atom economy.
Substrate Scope Generally reliable for specific substrate classesBroader diversification possible through late-stage functionalization.
Innovation Well-understood mechanismsExploration of novel reactivity (e.g., C-H activation). orientjchem.org

Development of Advanced Functional Materials Based on the Thiazole-Phenyl Core

The unique electronic properties of the thiazole ring, including its aromaticity and the presence of sulfur and nitrogen heteroatoms, make it an excellent building block for advanced functional materials. researchgate.net Future research is trending towards the following areas:

Organic Electronics: Thiazole-containing polymers and small molecules are being investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The thiazole-phenyl core can be systematically modified to tune the material's electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance. researchgate.net

Liquid Crystals: The rigid, planar structure of the thiazole-phenyl moiety makes it a suitable mesogen for liquid crystal applications. By attaching flexible alkoxy chains of varying lengths to the core, researchers can influence the phase transition temperatures and mesomorphic properties of the resulting materials. researchgate.net

Chemosensors: The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions or other analytes. Derivatives of [4-(1,3-thiazol-4-yl)phenyl]methanamine could be developed as fluorescent or colorimetric sensors, where a binding event triggers a detectable optical response.

Material ClassPotential ApplicationKey Tunable Property
Conjugated PolymersOrganic Field-Effect Transistors (OFETs), OLEDsBand gap, charge carrier mobility.
Liquid CrystalsDisplays, Optical SwitchesPhase transition temperature, dielectric anisotropy. researchgate.net
Small Molecule SensorsEnvironmental Monitoring, DiagnosticsAnalyte selectivity and binding affinity.

High-Throughput Synthesis and Screening of Libraries Based on the Scaffold

To efficiently explore the vast chemical space around the [4-(1,3-thiazol-4-yl)phenyl]methanamine scaffold, high-throughput (HTS) methodologies are essential. The modular nature of its synthesis makes it amenable to combinatorial chemistry, where large libraries of related compounds can be generated and screened simultaneously. nih.gov

Combinatorial Library Synthesis: By varying the substituents on the thiazole ring, the phenyl ring, and the methanamine nitrogen, vast libraries of derivatives can be created. This can be achieved using automated synthesis platforms and multicomponent reactions. For example, a library of fragment-sized thiazoles was assembled to evaluate their utility in drug discovery campaigns. nih.gov

High-Throughput Screening (HTS): These libraries can be rapidly screened against a multitude of biological targets (e.g., enzymes, receptors) to identify hit compounds for drug discovery. nih.govsci-hub.se Similarly, HTS can be used to evaluate the properties of new materials, such as their fluorescence or conductivity.

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a molecular fragment. In FBDD, small fragments like this are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. nih.gov The thiazole scaffold has been identified as a frequent hit in fragment screening campaigns. nih.gov

Screening ApproachGoalThroughputExample Application
High-Throughput Screening (HTS)Identify active compounds from large libraries10,000s-100,000s compounds/dayScreening for novel anticancer agents. jpionline.org
Fragment-Based Drug Discovery (FBDD)Identify small binding fragments for lead generationLower, but focused on quality of hitsIdentifying inhibitors for enzymes like Pin1. sci-hub.se
High-Content Screening (HCS)Assess phenotypic changes in cellsModerateEvaluating cellular toxicity or specific pathway modulation.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

In silico methods are becoming indispensable for accelerating the research and development of new molecules. Advanced computational modeling provides deep insights that can guide synthetic efforts and biological testing.

Density Functional Theory (DFT): DFT calculations are used to predict the geometric and electronic properties of thiazole derivatives. researchgate.netnih.govtandfonline.com This can help rationalize structure-activity relationships (SAR) and predict the reactivity of different sites on the molecule, aiding in the design of new synthetic pathways. nih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein. jpionline.orgnih.gov For derivatives of [4-(1,3-thiazol-4-yl)phenyl]methanamine, docking can be used to prioritize which compounds to synthesize and test as potential enzyme inhibitors or receptor modulators. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activity. acs.org These models can then be used to predict the activity of new, unsynthesized derivatives, focusing laboratory efforts on the most promising candidates.

Computational MethodPrimary ApplicationInformation Gained
Density Functional Theory (DFT)Property PredictionOptimized geometry, electronic structure (HOMO/LUMO), reactivity indices. researchgate.netnih.gov
Molecular DockingBinding Pose PredictionPreferred binding orientation, interaction energies, key binding residues. jpionline.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Activity PredictionCorrelation between molecular descriptors and biological activity. acs.org

Integration into Multidisciplinary Research Initiatives (e.g., chemical biology, materials science)

The versatility of the thiazole-phenyl scaffold makes it an ideal platform for multidisciplinary research, bridging the gap between chemistry, biology, and materials science.

Chemical Biology: Derivatives can be designed as chemical probes to study biological processes. For example, molecules can be functionalized with fluorescent tags or photo-affinity labels to track their interactions within cells or to identify their protein targets. The development of selective degraders (like PROTACs) based on this scaffold is another emerging area. nih.gov

Materials Science: Collaboration between synthetic chemists and materials scientists is crucial for developing novel functional materials. Chemists can synthesize a range of derivatives, which materials scientists can then fabricate into devices and characterize their performance, creating a feedback loop for designing improved materials. acs.org

Medicinal Chemistry and Pharmacology: The scaffold is a cornerstone in drug discovery, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Future work will involve integrating this scaffold into new therapeutic modalities, such as targeted drug delivery systems or multi-target drugs designed to address complex diseases. acs.org

The convergence of these diverse research fields promises to unlock the full potential of [4-(1,3-thiazol-4-yl)phenyl]methanamine derivatives, leading to significant advancements in both medicine and technology.

Q & A

Q. What are the common synthetic routes for [4-(1,3-thiazol-4-yl)phenyl]methanamine, and how can reaction conditions be optimized?

Synthesis typically involves forming the thiazole ring followed by introducing substituents. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis ().
  • Substituent introduction : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution ( ). Optimization parameters include temperature (60–120°C), solvent polarity (DMF, DMSO), and catalysts (e.g., Pd for cross-coupling). Purity is verified via NMR (>95% purity) and HPLC .

Q. How can spectroscopic techniques validate the structure of [4-(1,3-thiazol-4-yl)phenyl]methanamine?

  • ¹H/¹³C NMR : Identify protons on the phenyl (δ 7.2–7.8 ppm) and thiazole (δ 8.1–8.5 ppm) rings, and the methanamine group (δ 3.2–3.8 ppm) ().
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 217.3) and fragmentation patterns ( ).
  • IR spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and C=N/C-S bonds in the thiazole ring (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological interactions of [4-(1,3-thiazol-4-yl)phenyl]methanamine?

  • Molecular docking : Use software like AutoDock Vina to model binding affinities to targets (e.g., kinases, GPCRs). The thiazole’s electron-deficient ring may favor π-π stacking with aromatic residues ().
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, the thiazole’s sulfur atom contributes to charge distribution ( ).
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How can crystallographic data resolve structural ambiguities in [4-(1,3-thiazol-4-yl)phenyl]methanamine derivatives?

  • SHELX refinement : Use SHELXL for small-molecule crystallography to determine bond lengths/angles (e.g., C-S bond: ~1.74 Å; C-N in thiazole: ~1.32 Å) ( ).
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for challenging datasets (common in thiazole derivatives due to symmetry).
  • Validation tools : Check for outliers using Rint (<0.05) and Hirshfeld surface analysis .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response normalization : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72 hr assays vs. 48 hr).
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from compound degradation ( ).
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT) to confirm target specificity .

Methodological Guidance

Q. How to design a robust SAR study for [4-(1,3-thiazol-4-yl)phenyl]methanamine analogs?

  • Scaffold diversification : Synthesize derivatives with substituents at the 4-phenyl (electron-withdrawing groups) and methanamine (alkylation/acylation) positions ().
  • Bioactivity clustering : Group compounds by activity profiles (e.g., antimicrobial vs. anticancer) using PCA analysis.
  • Counter-screening : Test against unrelated targets (e.g., COX-2) to rule out promiscuity .

Q. What analytical workflows ensure reproducibility in synthesizing [4-(1,3-thiazol-4-yl)phenyl]methanamine?

  • In-line monitoring : Use ReactIR to track reaction progress (e.g., thiourea consumption at ~1650 cm⁻¹).
  • Quality control : Pair LC-MS with charged aerosol detection (CAD) for non-UV-active intermediates.
  • Batch consistency : Apply QbD principles, defining critical parameters (e.g., pH during cyclization) via DoE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.